

Standard Operating Procedure for Disperse Violet 8 in the Laboratory

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Compound of Interest

Compound Name: Disperse violet 8

Cat. No.: B1598214

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive standard operating procedure (SOP) for the safe handling and potential research applications of **Disperse Violet 8**. The information is intended for qualified personnel in a laboratory setting.

Introduction

Disperse Violet 8, also known as C.I. 62030, is an anthraquinone-based dye.^[1] While its primary industrial applications are in the dyeing of textiles and plastics, its core chemical structure is shared with a class of compounds known to possess biological activity. This document outlines the necessary safety precautions for handling **Disperse Violet 8** and provides detailed protocols for exploring its potential as a research tool, particularly in the context of cancer drug discovery.

Hazard Identification and Safety Precautions

2.1. Potential Hazards

Disperse Violet 8 is a dark-colored powder.^[1] While specific toxicological data for **Disperse Violet 8** is limited, related anthraquinone dyes may cause skin and eye irritation.^[2] Inhalation of the powder should be avoided as it may cause respiratory tract irritation. Some anthraquinone derivatives have been reported to have mutagenic potential in certain assays.^[2]

2.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling **Disperse Violet 8**:

- Eye Protection: Safety glasses with side shields or chemical safety goggles.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.
- Body Protection: A laboratory coat must be worn and fully buttoned.
- Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of generating dust.

2.3. Engineering Controls

- Work with **Disperse Violet 8** should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.
- An eyewash station and safety shower must be readily accessible.

2.4. First Aid Measures

- If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.
- In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
- In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
- If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Handling, Storage, and Disposal

3.1. Handling

- Avoid the formation of dust and aerosols.
- Minimize the quantities of material used.
- Wash hands thoroughly after handling.

3.2. Storage

- Store in a tightly sealed, clearly labeled container.
- Keep in a cool, dry, and well-ventilated place.
- Segregate from incompatible materials such as strong oxidizing agents.

3.3. Disposal

- Dispose of waste in accordance with all applicable local, state, and federal regulations.
- Contaminated materials and empty containers should be treated as hazardous waste.

Physicochemical and Spectral Data

The following table summarizes key quantitative data for **Disperse Violet 8**.

Property	Value	Reference
Chemical Formula	C ₁₄ H ₉ N ₃ O ₄	[1]
Molecular Weight	283.24 g/mol	[1]
CAS Number	82-33-7	[1]
Appearance	Dark blue powder	[1]
Solubility	Soluble in ethanol, acetone, and benzene.	[1]

Application Notes: Potential in Drug Discovery

The 1,4-diaminoanthraquinone core of **Disperse Violet 8** is a known pharmacophore in several anticancer agents. Derivatives of this structure have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and the induction of apoptosis. Therefore, **Disperse Violet 8** can be investigated as a potential anticancer agent. The following protocols are provided as a guide for the initial assessment of its biological activity.

Experimental Protocols

6.1. Protocol 1: In Vitro Cytotoxicity Assessment using CCK-8 Assay

This protocol details the determination of the cytotoxic effects of **Disperse Violet 8** on a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium
- **Disperse Violet 8**
- Dimethyl sulfoxide (DMSO, sterile)
- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Preparation:** Prepare a stock solution of **Disperse Violet 8** in DMSO. Further dilute the stock solution with cell culture medium to achieve a range of final concentrations

for treatment.

- **Cell Treatment:** After 24 hours of incubation, remove the medium and add 100 μ L of medium containing various concentrations of **Disperse Violet 8** to the wells. Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours.
- **CCK-8 Assay:** Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the concentration of **Disperse Violet 8** to determine the IC₅₀ value.

6.2. Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by **Disperse Violet 8**.

Materials:

- Cancer cell line
- **Disperse Violet 8**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- **Cell Treatment:** Seed cells in a 6-well plate and treat with **Disperse Violet 8** at its IC₅₀ concentration (determined from the cytotoxicity assay) for a specified time (e.g., 24 hours).
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with cold PBS.
- **Staining:** Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

6.3. Protocol 3: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This protocol assesses the ability of **Disperse Violet 8** to inhibit topoisomerase II.

Materials:

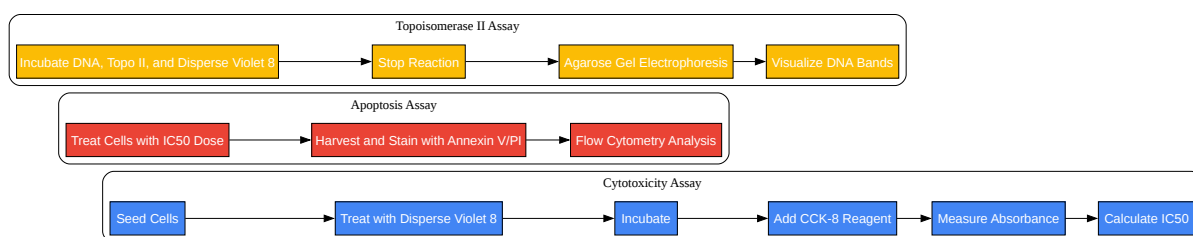
- Human Topoisomerase II enzyme
- Supercoiled plasmid DNA (e.g., pBR322)
- Assay buffer
- ATP
- Proteinase K
- Agarose gel electrophoresis system

Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and **Disperse Violet 8** at various concentrations.
- Enzyme Addition: Add human topoisomerase II to the reaction mixture.
- Incubation: Incubate the reaction at 37°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and proteinase K.
- Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

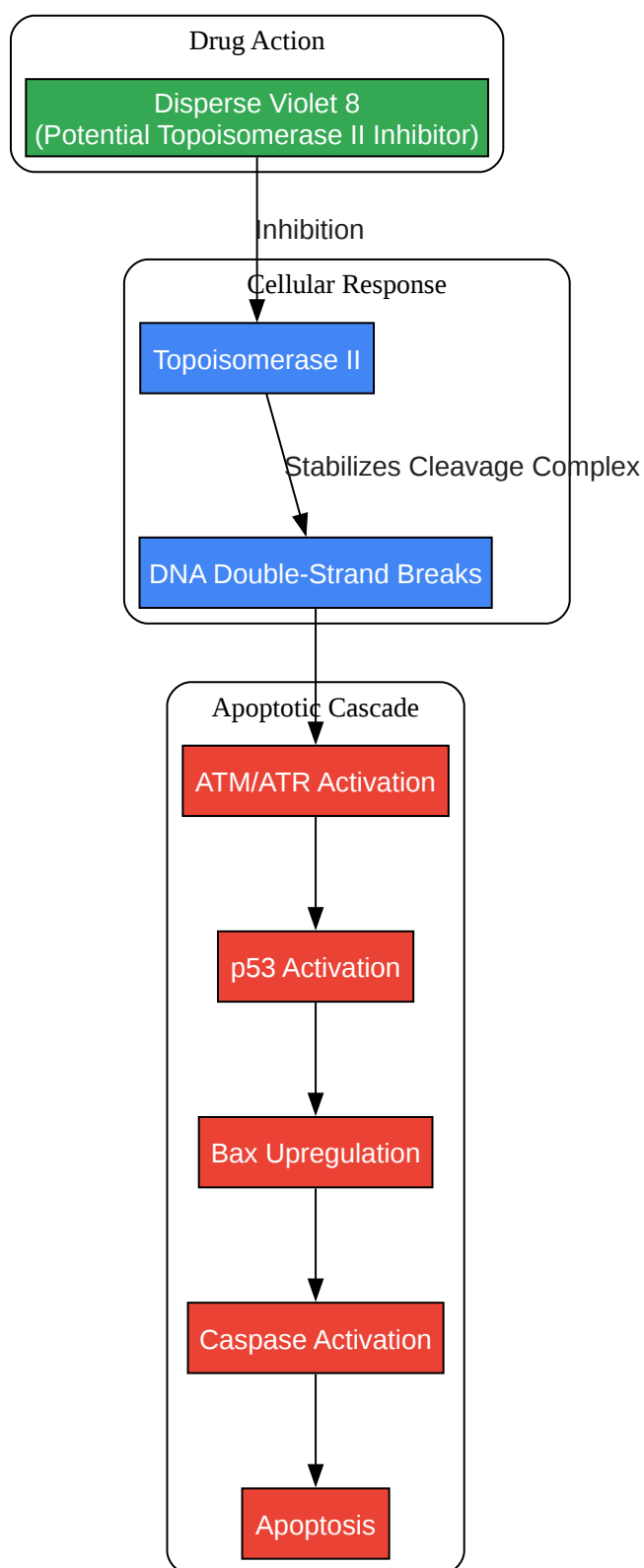
- Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA compared to the control.

Diagrams



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Caption: Experimental workflow for evaluating the anticancer potential of **Disperse Violet 8**.



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Caption: Putative signaling pathway for **Disperse Violet 8**-induced apoptosis.

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References

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